3,4-dibromobenzenesulfonyl Chloride
Overview
Description
3,4-Dibromobenzenesulfonyl Chloride is a chemical compound with the molecular formula C6H3O2Cl1Br2S1 and a molecular weight of 334.41 g/mol . . This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products.
Preparation Methods
3,4-Dibromobenzenesulfonyl Chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of 3,4-dibromobenzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
3,4-Dibromobenzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, nucleophiles, and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dibromobenzenesulfonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Dibromobenzenesulfonyl Chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are crucial in the synthesis of various chemical products and modifications of biomolecules .
Comparison with Similar Compounds
3,4-Dibromobenzenesulfonyl Chloride can be compared with other similar compounds such as:
2,4-Dibromobenzenesulfonyl Chloride: Similar in structure but with different bromine atom positions, leading to variations in reactivity and applications.
3,3-Dimethylpyrrolidine Hydrochloride: Another sulfonyl chloride compound with different substituents, affecting its chemical properties and uses.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: A compound with different functional groups, leading to distinct reactivity and applications.
This compound is unique due to its specific bromine atom positions and the presence of the sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
3,4-dibromobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQAUMKUSTMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374139 | |
Record name | 3,4-dibromobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81903-80-2 | |
Record name | 3,4-dibromobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81903-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,4-dibromobenzenesulfonyl chloride in the context of the provided research?
A1: The research highlights the use of this compound to synthesize novel heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids []. These protecting groups are valuable in organic synthesis to temporarily mask reactive functional groups.
Q2: Which heterocyclic compounds were reacted with this compound in this study?
A2: The researchers investigated the reaction of this compound with various heterocycles, including pyrroles, indole, imidazole, and a pyrazole []. These reactions aimed to explore the potential of these heterocycles as components of protecting groups for sulfonic acid derivatives.
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